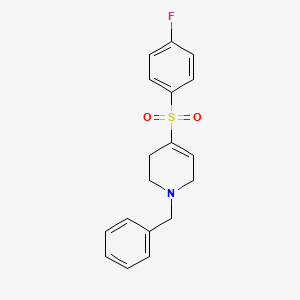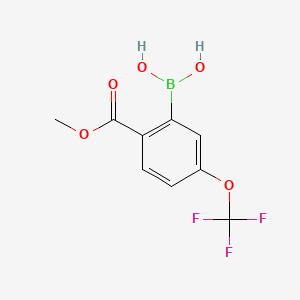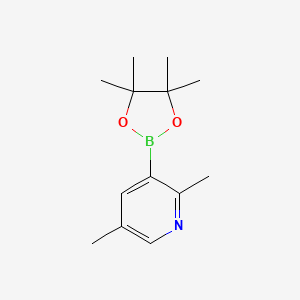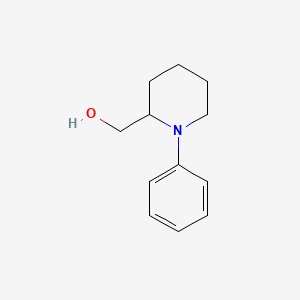
(1-Phenylpiperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Phenylpiperidin-2-yl)methanol” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are significant in drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for “(1-phenyl-4-piperidinyl)methanol” is 1S/C12H17NO/c14-10-11-6-8-13 (9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .
科学的研究の応用
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing medicinal compounds. The synthesis of substituted piperidines is a critical task in modern organic chemistry, with over 7000 piperidine-related papers published in the last five years .
Synthesis Methods
Various methods exist for synthesizing piperidines. These include cyclization, cycloaddition, annulation, amination, and multicomponent reactions. Researchers have explored both intra- and intermolecular reactions to create diverse piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
a. Antipsychotic Agents: Piperidine derivatives exhibit antipsychotic properties. Researchers have explored their potential in treating mental health disorders.
b. Analgesics: Certain piperidine-based compounds act as analgesics, providing pain relief. These molecules target specific receptors in the nervous system.
c. Anti-Inflammatory Drugs: Piperidines have anti-inflammatory effects. Scientists investigate their role in managing inflammatory conditions.
d. Antiviral Agents: Some piperidine derivatives demonstrate antiviral activity. Researchers explore their efficacy against viral infections.
e. Anticancer Compounds: Piperidines are under scrutiny for their potential as anticancer agents. Their ability to inhibit tumor growth is an active area of research.
f. Neuroprotective Agents: Researchers study piperidine-based compounds for neuroprotection, aiming to prevent or slow down neurodegenerative diseases.
g. Cardiovascular Drugs: Certain piperidine derivatives impact cardiovascular health. Their effects on blood vessels and heart function are of interest.
h. Antibiotics: Piperidines contribute to antibiotic development. Investigating their antibacterial properties is essential.
作用機序
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Phenylpiperidin-2-yl)methanol . These factors can include temperature, pH, and the presence of other substances.
将来の方向性
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . They are being utilized in different therapeutic applications, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “(1-Phenylpiperidin-2-yl)methanol” and similar compounds may have potential for future drug development and other applications.
特性
IUPAC Name |
(1-phenylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNPZOALFZNEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705977 |
Source


|
| Record name | (1-Phenylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpiperidin-2-yl)methanol | |
CAS RN |
1246743-90-7 |
Source


|
| Record name | (1-Phenylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

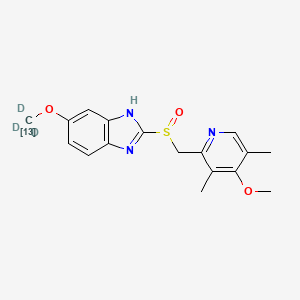
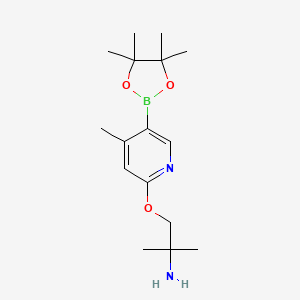
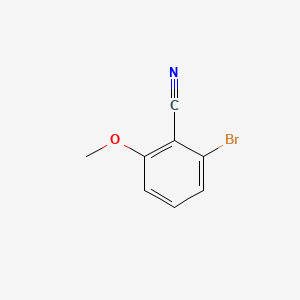
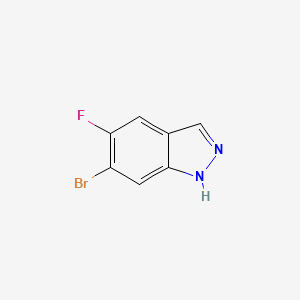
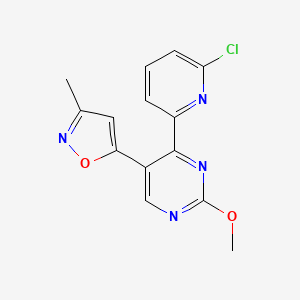
![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)
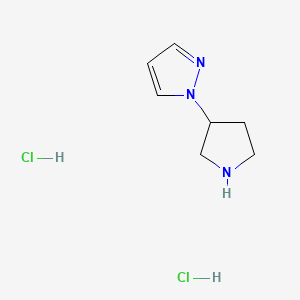
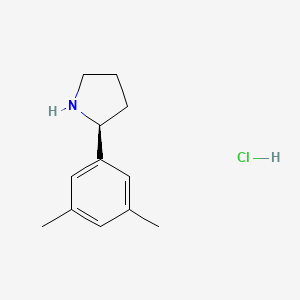

![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)

